molecular formula C17H23N3O4S3 B11408880 5-(4-Ethylpiperazin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole

5-(4-Ethylpiperazin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole

Cat. No.: B11408880
M. Wt: 429.6 g/mol
InChI Key: OKJJGGDSIBTAOB-UHFFFAOYSA-N
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Description

5-(4-Ethylpiperazin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring substituted with ethylpiperazine, methylsulfonyl, and tosyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylpiperazin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the ethylpiperazine, methylsulfonyl, and tosyl groups. Common reagents used in these reactions include thionyl chloride, piperazine, and tosyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylpiperazin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(4-Ethylpiperazin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Ethylpiperazin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Ethylpiperazin-1-yl)-1,3-dimethyl-1H-pyrazol-4-ylmethanamine
  • 4-(4-Ethylpiperazin-1-yl)aniline

Uniqueness

Compared to similar compounds, 5-(4-Ethylpiperazin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole stands out due to its unique combination of functional groups. The presence of the tosyl and methylsulfonyl groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H23N3O4S3

Molecular Weight

429.6 g/mol

IUPAC Name

5-(4-ethylpiperazin-1-yl)-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazole

InChI

InChI=1S/C17H23N3O4S3/c1-4-19-9-11-20(12-10-19)16-15(18-17(25-16)26(3,21)22)27(23,24)14-7-5-13(2)6-8-14/h5-8H,4,9-12H2,1-3H3

InChI Key

OKJJGGDSIBTAOB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(S2)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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